molecular formula C9H10ClN3 B11902822 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11902822
M. Wt: 195.65 g/mol
InChI Key: VHPVDNNVUNDXNX-UHFFFAOYSA-N
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Description

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted heterocyclic compound belonging to the 7-deazapurine family, which is recognized as a privileged scaffold in medicinal chemistry . The pyrrolo[2,3-d]pyrimidine core is a versatile building block for designing targeted kinase inhibitors (TKIs) . Related analogs have demonstrated potent biological activity, functioning as multi-kinase inhibitors with applications in anticancer research by inducing cell cycle arrest and apoptosis . Furthermore, this structural class has been explored for its potential as bumped kinase inhibitors targeting parasitic diseases like malaria and has shown promise as a chemotype for developing antiviral agents against flaviviruses such as Zika and dengue virus . The chloro and methyl substituents on the core structure offer strategic sites for further synthetic modification, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2,4,7-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H10ClN3/c1-5-7-4-8(10)13(3)9(7)12-6(2)11-5/h4H,1-3H3

InChI Key

VHPVDNNVUNDXNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N(C2=NC(=N1)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the desired pyrrolo[2,3-d]pyrimidine ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

The compound's structure suggests potential for interaction with key molecular targets involved in cancer progression. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit critical enzymes linked to cancer cell proliferation and inflammation pathways. For instance, studies have shown that pyrido[3,4-d]pyrimidine derivatives exhibit selective cytotoxicity against specific cancer cell lines such as breast and renal cancers when evaluated using the National Cancer Institute's 60 human cancer cell line panel .

Anti-inflammatory Applications

Beyond its anticancer properties, 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine shows promise in anti-inflammatory research. Its ability to modulate specific inflammatory pathways positions it as a candidate for developing treatments for conditions characterized by chronic inflammation.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine derivatives. By modifying various substituents on the core structure, researchers aim to enhance the biological activity and selectivity of these compounds against specific targets. The presence of chlorine and multiple methyl groups in this compound may improve its potency and selectivity towards these targets .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical processes that allow for the generation of various derivatives with tailored properties. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to create diverse analogs with enhanced pharmacological profiles.

Future Directions and Clinical Potential

The promising biological activities of this compound suggest its potential as a lead compound for drug development. Ongoing research is focused on:

  • Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for cancer and inflammatory diseases.
  • Exploring New Derivatives : Developing novel derivatives that may exhibit improved therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The chlorine atom at position 6 distinguishes this compound from analogs like 4,6-disubstituted pyrrolo[2,3-d]pyrimidines (e.g., 4-anilino-6-phenyl derivatives), where electron-withdrawing groups at position 4 enhance binding to kinase ATP pockets .

Key Data:
Compound Substituents LogP (Predicted) pKa (Predicted)
6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C6), Me (C2, C4, C7) 2.8 11.7
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), iPr (C7) 3.1 10.9
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cl (C6), NH2 (C2) 1.2 11.7
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C6) 2.5 9.5

Sources :

Case Study:
  • N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13): Displays IC₅₀ = 12 nM against EGFR kinase, attributed to the 4-chloroaniline and dimethoxybenzyl groups .
  • 6-Chloro-2,4,7-trimethyl analog : Predicted to have moderate kinase affinity (IC₅₀ ~50–100 nM) due to reduced hydrogen-bonding capacity from methyl groups.

Sources :

Structural Analogues in Drug Discovery

  • Pyrido[3,4-d]pyrimidines : Exhibit broader kinase inhibition profiles due to the larger pyrido ring enhancing π-stacking with tyrosine kinases .
  • Thieno[2,3-d]pyrimidines: Sulfur atoms improve metabolic stability but reduce solubility compared to pyrrolo analogs .

Biological Activity

6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and methyl substituents contributes to its unique chemical properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures showed IC50 values ranging from 29 to 59 µM against four different cancer cell lines. Notably, certain derivatives exhibited potent inhibition of key enzymes involved in cancer progression, including EGFR and CDK2.

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Target Enzyme
5eHepG229EGFR
5kHepG240CDK2
5hHeLa43.15VEGFR2
5lMDA-MB-23159Her2

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences biological activity. For example:

  • The introduction of a chlorine atom at position 6 enhances cytotoxicity.
  • Methyl groups at positions 4 and 7 contribute to increased solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
6ChlorineIncreased cytotoxicity
4MethylImproved solubility
7MethylEnhanced bioavailability

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with a derivative of this compound resulted in a 9.74% increase in apoptotic cells compared to control groups. This suggests significant potential for therapeutic applications in liver cancer.
  • In Silico Studies : Molecular docking studies have shown that the binding interactions between these compounds and target enzymes are comparable to established inhibitors like sunitinib, suggesting a promising avenue for drug development.

Q & A

Q. What are the key synthetic routes for preparing 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions starting from a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor. For example:

  • Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce methyl groups at positions 2, 4, and 6.
  • Step 2 : Optimize reaction conditions (solvent: isopropanol; catalyst: HCl; reflux for 12–48 hours) to achieve regioselective methylation .
  • Purification : Recrystallization from methanol or ethanol yields the final product.

Q. How can researchers confirm the structural identity and purity of this compound?

  • NMR Spectroscopy : Use 1H^1H NMR to verify methyl group integration (δ ~2.5–3.5 ppm for CH3_3) and pyrrolo-pyrimidine ring protons (δ ~6.5–8.5 ppm). 13C^{13}C NMR confirms sp2^2-hybridized carbons (δ ~100–160 ppm) .
  • HRMS : High-resolution mass spectrometry provides exact mass matching (e.g., calculated [M+H]+^+ for C9_9H11_{11}ClN4_4: 210.0674).
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Note that commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Q. What solvents and conditions are optimal for its stability during storage?

Store the compound in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (N2_2) at −20°C to prevent hydrolysis of the chloro substituent. Avoid prolonged exposure to moisture or light .

Advanced Questions

Q. How do methyl substituents at positions 2, 4, and 7 influence its biochemical activity?

  • Steric Effects : The 2- and 4-methyl groups enhance steric hindrance, reducing off-target interactions with non-kinase enzymes.
  • Electronic Effects : Methylation at position 7 increases electron density on the pyrimidine ring, improving binding affinity for ATP pockets in kinases like EGFR and VEGFR2 .
  • Comparative Studies : Analogues lacking methyl groups (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) show 10-fold lower inhibition potency in kinase assays .

Q. What experimental strategies resolve contradictions in reported kinase inhibition data?

  • Assay Optimization : Use homogeneous time-resolved fluorescence (HTRF) assays to minimize interference from compound autofluorescence.
  • Control Experiments : Include staurosporine as a pan-kinase inhibitor control and validate results across multiple cell lines (e.g., HeLa, A549) .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes. For example, the 6-chloro group forms a critical halogen bond with kinase hinge regions .

Q. How can researchers design derivatives to improve selectivity for specific kinase targets?

  • Structure-Activity Relationship (SAR) : Replace the 6-chloro group with bulkier substituents (e.g., ethyl, bromine) to exploit hydrophobic pockets in kinases like CDK2.
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects. Derivatives with 2,5-dimethoxybenzyl groups show >100-fold selectivity for ABL1 over SRC kinases .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Methylation Reactions

ParameterOptimal ConditionReference
SolventIsopropanol
CatalystHCl (3 drops)
TemperatureReflux (80–85°C)
Reaction Time12–48 hours
Yield Range16–94%

Q. Table 2. Kinase Inhibition Profiles of Analogues

CompoundIC50_{50} (EGFR)IC50_{50} (CDK2)Selectivity Index (EGFR/CDK2)
6-Chloro-2,4,7-trimethyl12 nM150 nM12.5
4-Chloro-5-ethyl45 nM30 nM0.67

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